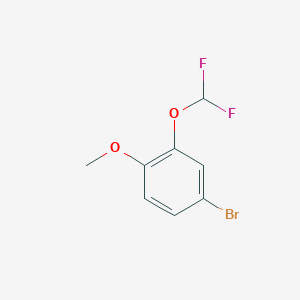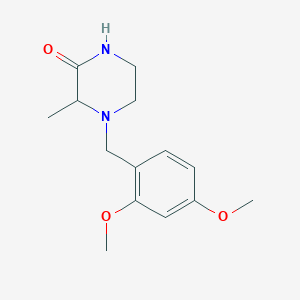
5-O-tert-butyl 1-O-methyl 2-aminopentanedioate;hydron;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-O-tert-butyl 1-O-methyl 2-aminopentanedioate;hydron;chloride is a chemical compound with the molecular formula C10H19NO4.ClH. It is a derivative of amino acid pentanedioic acid, featuring a tert-butyl group at the 5-position and a methyl group at the 1-position of the pentanedioic acid backbone. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from L-glutamic acid: L-glutamic acid can be protected with a tert-butyl group at the 5-position and a methyl group at the 1-position, followed by conversion to its corresponding hydrochloride salt.
Chemical modification: Direct chemical modification of pentanedioic acid derivatives can also be employed to introduce the tert-butyl and methyl groups.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection, activation, and purification to obtain the desired compound in its hydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions: 5-O-tert-butyl 1-O-methyl 2-aminopentanedioate;hydron;chloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Substitution reactions can replace the tert-butyl or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: Nitro derivatives, carboxylic acids, and other oxidized forms.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Halogenated derivatives, esters, and other substituted forms.
Wissenschaftliche Forschungsanwendungen
5-O-tert-butyl 1-O-methyl 2-aminopentanedioate;hydron;chloride is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. Its mechanism of action may involve interactions with enzymes, receptors, or other biomolecules, leading to biological or chemical changes. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
5-O-tert-butyl 1-O-methyl 2-aminopentanedioate;hydron;chloride is unique due to its specific structural features and chemical properties. Similar compounds include:
L-glutamic acid derivatives: Other amino acid derivatives with similar functional groups.
Pentanedioic acid derivatives: Compounds with similar carboxylic acid and amino groups.
Hydrochloride salts: Other hydrochloride salts of amino acids or carboxylic acids.
These compounds share some similarities but differ in their specific functional groups and applications.
Eigenschaften
IUPAC Name |
5-O-tert-butyl 1-O-methyl 2-aminopentanedioate;hydron;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFPACFSZQWAQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC(C)(C)OC(=O)CCC(C(=O)OC)N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H+].CC(C)(C)OC(=O)CCC(C(=O)OC)N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B8007975.png)

![(1S,3R)-3-[(3,4-dimethylphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B8007996.png)
![3-[5-amino-1-(4-methoxyphenyl)-3-methylpyrazol-4-yl]-5-fluoro-3-hydroxy-1H-indol-2-one](/img/structure/B8007998.png)
![3-[5-amino-1-(4-methoxyphenyl)-3-methylpyrazol-4-yl]-3-hydroxy-1H-indol-2-one](/img/structure/B8008003.png)
![3-[5-amino-1-(4-methoxyphenyl)-3-methylpyrazol-4-yl]-5-bromo-3-hydroxy-1H-indol-2-one](/img/structure/B8008011.png)








